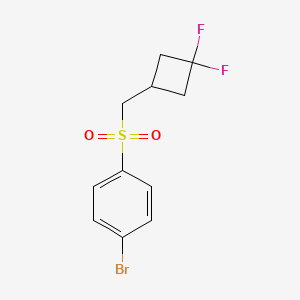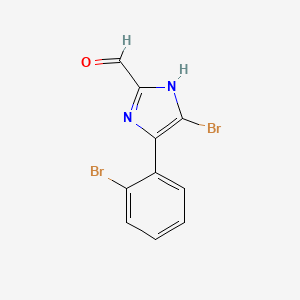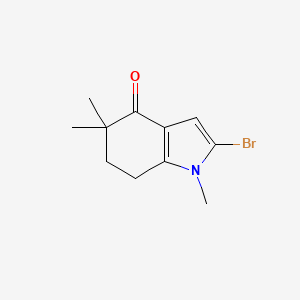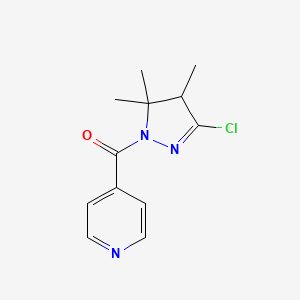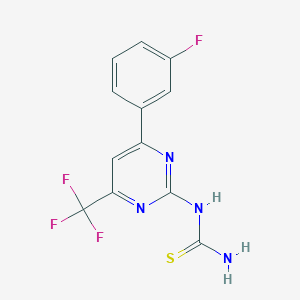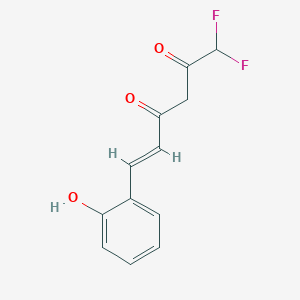
(E)-1,1-difluoro-6-(2-hydroxyphenyl)hex-5-ene-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1,1-difluoro-6-(2-hydroxyphenyl)hex-5-ene-2,4-dione is an organic compound characterized by the presence of difluoro and hydroxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,1-difluoro-6-(2-hydroxyphenyl)hex-5-ene-2,4-dione typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the hex-5-ene-2,4-dione backbone: This can be achieved through aldol condensation reactions.
Introduction of the difluoro group: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Attachment of the hydroxyphenyl group: This can be done through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1,1-difluoro-6-(2-hydroxyphenyl)hex-5-ene-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles like amines, thiols, or alcohols
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-1,1-difluoro-6-(2-hydroxyphenyl)hex-5-ene-2,4-dione can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound could be explored for its potential biological activity. Compounds with similar structures have been studied for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicine, this compound might be investigated for its potential as a drug candidate. Its difluoro and hydroxyphenyl groups could interact with biological targets in unique ways, leading to novel therapeutic effects.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (E)-1,1-difluoro-6-(2-hydroxyphenyl)hex-5-ene-2,4-dione would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The difluoro group could enhance its binding affinity to certain targets, while the hydroxyphenyl group could participate in hydrogen bonding or other interactions.
Comparación Con Compuestos Similares
Similar Compounds
(E)-1,1-difluoro-6-(2-methoxyphenyl)hex-5-ene-2,4-dione: Similar structure but with a methoxy group instead of a hydroxy group.
(E)-1,1-difluoro-6-(4-hydroxyphenyl)hex-5-ene-2,4-dione: Similar structure but with the hydroxy group in the para position.
(E)-1,1-difluoro-6-(2-hydroxyphenyl)hex-5-ene-3,4-dione: Similar structure but with a different position of the carbonyl group.
Uniqueness
(E)-1,1-difluoro-6-(2-hydroxyphenyl)hex-5-ene-2,4-dione is unique due to the specific arrangement of its functional groups. The presence of both difluoro and hydroxyphenyl groups in this particular configuration can lead to unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C12H10F2O3 |
|---|---|
Peso molecular |
240.20 g/mol |
Nombre IUPAC |
(E)-1,1-difluoro-6-(2-hydroxyphenyl)hex-5-ene-2,4-dione |
InChI |
InChI=1S/C12H10F2O3/c13-12(14)11(17)7-9(15)6-5-8-3-1-2-4-10(8)16/h1-6,12,16H,7H2/b6-5+ |
Clave InChI |
PQLACCGHLDAVPV-AATRIKPKSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=C/C(=O)CC(=O)C(F)F)O |
SMILES canónico |
C1=CC=C(C(=C1)C=CC(=O)CC(=O)C(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-butan-2-yl-7-morpholin-4-yl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-amine](/img/structure/B13713927.png)
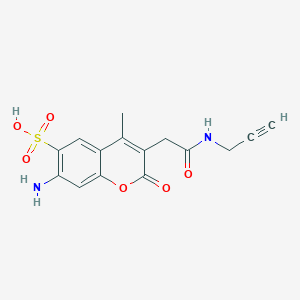
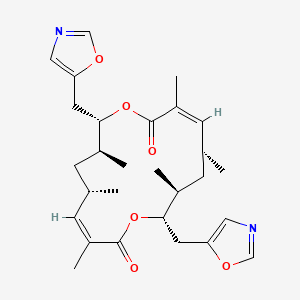

![4-[(2-fluorophenyl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B13713955.png)
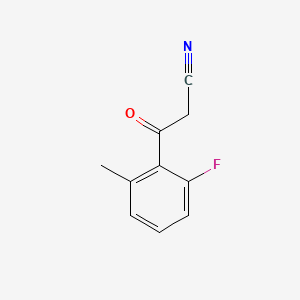

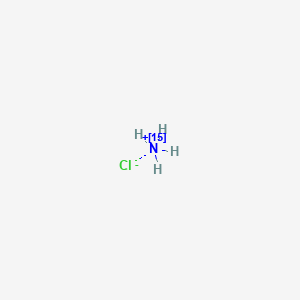
![6-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13713982.png)
